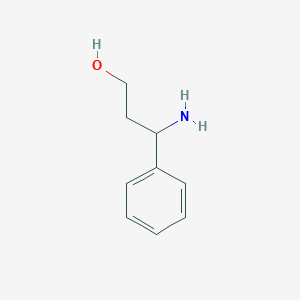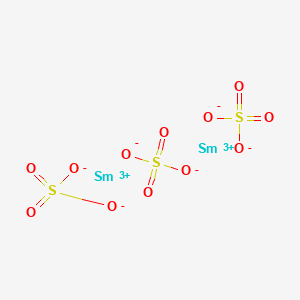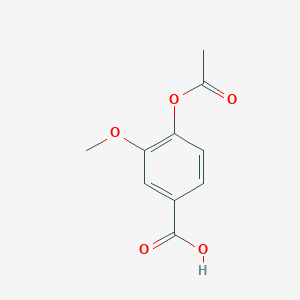
3-Amino-3-fenil-1-propanol
Descripción general
Descripción
3-Amino-3-phenyl-1-propanol is an organic compound with the molecular formula C9H13NO. It is a white crystalline solid that is soluble in water and various organic solvents such as methanol and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of pharmaceuticals and other chemicals .
Aplicaciones Científicas De Investigación
3-Amino-3-phenyl-1-propanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, including antidepressants and other therapeutic agents.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of other compounds
Mecanismo De Acción
Target of Action
3-Amino-3-phenyl-1-propanol is a complex compound that interacts with various targets in the body. It is closely related to Phenylpropanolamine (PPA), a sympathomimetic agent . The primary targets of this compound are adrenergic receptors, which play a crucial role in the sympathetic nervous system .
Mode of Action
The compound acts as an indirect sympathomimetic . It induces the release of norepinephrine, a neurotransmitter that activates adrenergic receptors . This interaction results in various physiological changes, depending on the specific type of adrenergic receptor activated.
Pharmacokinetics
It’s known that the compound has a boiling point of 27323°C and a melting point of 68-69 °C . It’s slightly soluble in chloroform, DMSO, and methanol . These properties may influence its bioavailability and pharmacokinetic behavior.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Amino-3-phenyl-1-propanol. For example, the compound should be stored under inert gas (nitrogen or Argon) at 2–8 °C to maintain its stability . Furthermore, the presence of other substances in the body, such as other drugs or food, can affect the absorption and metabolism of the compound, thereby influencing its efficacy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-3-phenyl-1-propanol involves the Mannich reaction. This reaction typically involves the condensation of benzaldehyde, formaldehyde, and ammonia or an amine in the presence of a base. The reaction proceeds as follows:
- Benzaldehyde reacts with formaldehyde to form a hydroxymethyl intermediate.
- The intermediate then reacts with ammonia or an amine to form the final product, 3-Amino-3-phenyl-1-propanol .
Industrial Production Methods: In industrial settings, the production of 3-Amino-3-phenyl-1-propanol can be scaled up using similar reaction conditions. The reaction is typically carried out in a controlled environment to ensure high yield and purity. The product is then purified through recrystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-3-phenyl-1-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The amino group can participate in substitution reactions to form derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-phenylpropanal or 3-phenylpropanone.
Reduction: Formation of 3-amino-3-phenylpropane.
Substitution: Formation of various amides or sulfonamides.
Comparación Con Compuestos Similares
3-Amino-1-propanol: Similar structure but lacks the phenyl group.
3-Phenyl-1-propanol: Similar structure but lacks the amino group.
Phenylpropanolamine: A related compound with similar structural features but different pharmacological properties
Uniqueness: 3-Amino-3-phenyl-1-propanol is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-amino-3-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9,11H,6-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQXIQNPMQTBGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932722 | |
| Record name | 3-Amino-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14593-04-5 | |
| Record name | γ-Aminobenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14593-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanol, 3-amino-3-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014593045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-3-phenylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-3-phenyl-1-propanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different approaches to synthesizing enantiomerically pure 3-Amino-3-phenyl-1-propanol?
A1: Researchers are exploring various methods to produce enantiomerically pure (R)- and (S)-3-Amino-3-phenyl-1-propanol. Two prominent approaches include:
Q2: What analytical methods are employed to assess the purity and composition of synthesized 3-Amino-3-phenyl-1-propanol?
A: Capillary electrophoresis has proven to be a valuable technique for determining the enantiomeric purity of 3-Amino-3-phenyl-1-propanol. This method can effectively separate and quantify (R)-dapoxetine, (3S)-3-(dimethylamino)-3-phenyl-1-propanol, (S)-3-amino-3-phenyl-1-propanol, and 1-naphthol, which are potential impurities in dapoxetine hydrochloride synthesis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B84660.png)











